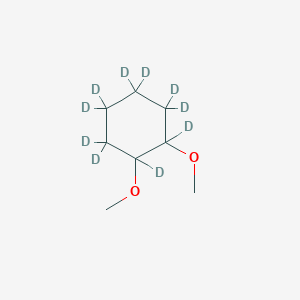
(S)-Indoxacarb metabolite IN-JT 333
Übersicht
Beschreibung
(S)-Indoxacarb metabolite IN-JT 333 is a novel pesticide active ingredient developed by DuPont. It is a member of the oxadiazine class of insecticides, which are known for their low toxicity to humans and other mammals. IN-JT 333 has been approved for use in the United States, Canada, Mexico, New Zealand, and Australia, and is used to control a wide range of agricultural and horticultural pests. IN-JT 333 is also used in veterinary medicine to control fleas, ticks, and other ectoparasites.
Wissenschaftliche Forschungsanwendungen
Impact on Mammalian and Insect Sodium Channels
The oxadiazine insecticide indoxacarb and its metabolite, DCJW (akin to IN-JT 333), have been studied for their effects on sodium channels in both mammalian and insect neurons. Research shows that these compounds block voltage-gated sodium channels, which are crucial for the propagation of nerve signals. In mammals, this action results in a voltage-dependent block of both tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels in rat dorsal root ganglion neurons. This interaction suggests a potential for examining the mechanisms of neurotoxicity and exploring new avenues for neurological research (Zhao et al., 2003).
Bioactivation and Mode of Action in Insects
The bioactivation of indoxacarb to its metabolites, such as DCJW, plays a critical role in its insecticidal activity. Studies have shown that specific enzymes within insects can rapidly metabolize indoxacarb, leading to the production of its more potent metabolite, DCJW. This process is associated with the onset of neurotoxic symptoms in pests. The metabolite acts as a powerful voltage-dependent blocker of sodium channels, contributing to the compound's efficacy against various insect species. This understanding is crucial for developing effective pest control strategies and studying insect physiology (Wing et al., 2000).
Enantioselectivity and Biotransformation
Research on the enantioselectivity of indoxacarb and its metabolites, including DCJW, in non-target organisms like the silkworm (Bombyx mori), has provided insights into the differential toxicity and bioaccumulation of pesticide enantiomers. This area of study is significant for understanding the environmental behavior of chiral pesticides and their impact on non-target species, contributing to more accurate ecological risk assessments (Lin et al., 2023).
Resistance Mechanisms in Pests
Investigations into the resistance mechanisms of pests to indoxacarb and its metabolites have identified specific sodium channel mutations that confer resistance. This research is foundational for managing pesticide resistance, designing new insecticidal compounds, and understanding the genetic factors that contribute to pesticide susceptibility in pest populations (Wang et al., 2016).
Eigenschaften
IUPAC Name |
methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O5/c1-30-17(28)19-9-11-8-12(21)2-7-15(11)16(19)26-27(10-31-19)18(29)25-13-3-5-14(6-4-13)32-20(22,23)24/h2-8H,9-10H2,1H3,(H,25,29)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBDNGWVXFMUHC-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3=C(C1=NN(CO2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC3=C(C1=NN(CO2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045183 | |
| Record name | N-Decarboxymethylated indoxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Indoxacarb metabolite IN-JT 333 | |
CAS RN |
200568-74-7 | |
| Record name | N-Decarboxymethylated indoxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



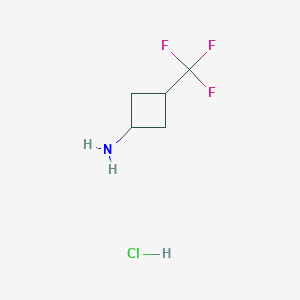
![2-Chloro-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B1460005.png)
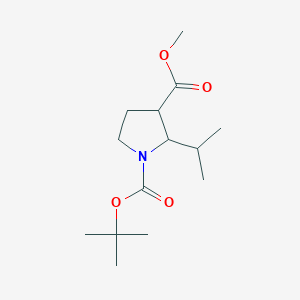

![Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate](/img/structure/B1460009.png)

![3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B1460012.png)

![7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1460016.png)
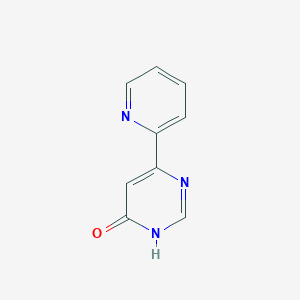
![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride](/img/structure/B1460018.png)
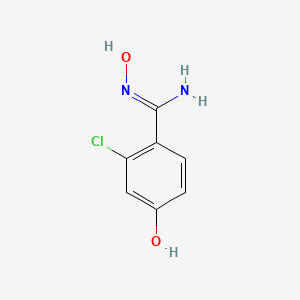
![4-(2-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460021.png)
